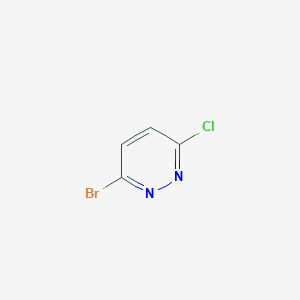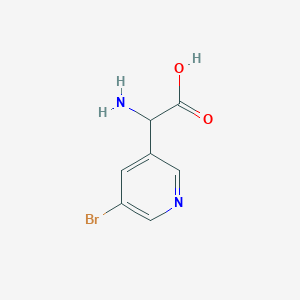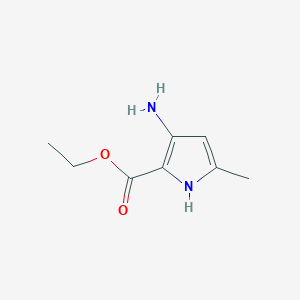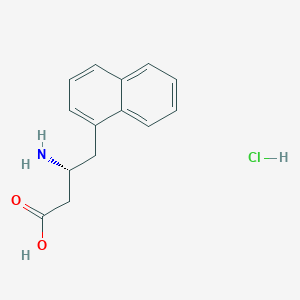
3-Bromo-6-chloropyridazine
Vue d'ensemble
Description
3-Bromo-6-chloropyridazine is a compound that has been used in the preparation of novel potent imidazo [1,2-b]pyridazine PDE10a inhibitors . It is an organic intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C4H2BrClN2 . The InChI code is 1S/C4H2BrClN2/c5-3-1-2-4 (6)8-7-3/h1-2H . The exact mass is 191.90899 g/mol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 193.43 g/mol . It has a topological polar surface area of 25.8 Ų . The XLogP3 value is 1.7 , indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Recherche en protéomique
3-Bromo-6-chloropyridazine: est utilisé dans la recherche en protéomique, où il sert d’outil biochimique pour l’étude de l’expression et de la fonction des protéines. Sa structure moléculaire unique permet la modification des protéines, ce qui peut aider à comprendre les interactions protéiques et les voies de signalisation .
Synthèse chimique
Ce composé est un intermédiaire précieux dans la synthèse organique. Il peut être utilisé pour construire des molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d’agrochimiques. Ses atomes d’halogène en font une espèce réactive pour diverses réactions de couplage .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour créer de nouveaux matériaux ayant des propriétés électroniques ou photoniques spécifiques. Son incorporation dans des polymères ou des petites molécules peut conduire à des matériaux aux caractéristiques uniques, adaptés aux applications de pointe .
Chimie analytique
En raison de ses propriétés chimiques distinctes, ce composé peut être utilisé comme étalon ou réactif en chimie analytique pour calibrer des instruments ou développer de nouvelles méthodes analytiques, améliorant ainsi la précision de l’analyse chimique .
Chimie médicinale
Les chercheurs en chimie médicinale peuvent utiliser This compound pour concevoir et synthétiser de nouveaux candidats médicaments. Sa structure peut être incorporée dans des molécules qui interagissent avec des cibles biologiques, ce qui pourrait conduire à la découverte de nouveaux médicaments .
Chimie environnementale
En chimie environnementale, ce composé pourrait être étudié pour son comportement et sa dégradation dans l’environnement. La compréhension de ses produits et voies de dégradation peut éclairer l’évaluation de son impact environnemental et guider le développement de produits chimiques plus sûrs .
Nanotechnologie
This compound: pourrait être utilisé dans le domaine de la nanotechnologie pour créer des nanoparticules fonctionnalisées. Ces dernières pourraient être appliquées dans diverses technologies, notamment les systèmes d’administration de médicaments et les outils de diagnostic .
Recherche biochimique
Enfin, en recherche biochimique, il peut agir comme un élément constitutif pour synthétiser des composés qui imitent les molécules biologiques, aidant ainsi à l’étude des processus biochimiques et au développement de matériaux biomimétiques .
Chacune de ces applications exploite la structure chimique unique de la this compound, exploitant sa réactivité et sa polyvalence pour faire progresser les connaissances scientifiques et le développement technologique dans divers domaines de la recherche. La formule moléculaire du composé est
C4H2BrClN2 C_4H_2BrClN_2 C4H2BrClN2
et sa masse moléculaire est de 193,43 g/mol . Il est important de noter que ce composé est destiné à la recherche uniquement et non à un usage diagnostique ou thérapeutique .Safety and Hazards
3-Bromo-6-chloropyridazine is classified as having acute toxicity, both oral and inhalation, and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .
Mécanisme D'action
Mode of Action
The bromine and chlorine substituents on the pyridazine ring could potentially interact with biological targets through halogen bonding or other types of interactions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Bromo-6-chloropyridazine is currently unknown .
Analyse Biochimique
Biochemical Properties
3-Bromo-6-chloropyridazine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context of the reaction . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes in these pathways . Additionally, this compound can affect metabolite levels by altering the rate of specific biochemical reactions . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the nucleus may enhance its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Propriétés
IUPAC Name |
3-bromo-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFKQNBEJIACSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671665 | |
| Record name | 3-Bromo-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89089-18-9 | |
| Record name | 3-Bromo-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)



![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)


![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
